molecular formula C26H33N11O10 B1213372 Oaogdae CAS No. 73681-43-3

Oaogdae

Cat. No.: B1213372
CAS No.: 73681-43-3
M. Wt: 659.6 g/mol
InChI Key: SWEBIRDELTYPIK-DQSURDJZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

No definition, structural information, or functional description of "Oaogdae" exists in the provided evidence.

Properties

CAS No.

73681-43-3

Molecular Formula

C26H33N11O10

Molecular Weight

659.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-[6-[2-[[9-[(2R,3R,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 2-aminoacetate

InChI

InChI=1S/C26H33N11O10/c1-11(40)44-19-17(42)12(5-38)45-25(19)36-9-34-15-21(30-7-32-23(15)36)28-2-3-29-22-16-24(33-8-31-22)37(10-35-16)26-20(47-14(41)4-27)18(43)13(6-39)46-26/h7-10,12-13,17-20,25-26,38-39,42-43H,2-6,27H2,1H3,(H,28,30,32)(H,29,31,33)/t12-,13-,17-,18-,19-,20-,25-,26-/m1/s1

InChI Key

SWEBIRDELTYPIK-DQSURDJZSA-N

SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)OC(=O)CN)CO)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)OC(=O)CN)CO)O

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)OC(=O)CN)CO)O

Synonyms

(2)'(3')-O-acetyl-2'(3')-O-glycyl-1,2-di(adenosine-N(6)-yl)ethane
2'(3')-O-acetyl-2''-(3'')-O-glycyl-1,2-di(adenosine-N(6)-yl)ethane
OAOGDAE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

No data is available to compare "Oaogdae" with structurally or functionally analogous compounds. The evidence lacks:

  • Chemical identifiers (e.g., IUPAC name, molecular formula).
  • Synthetic pathways or characterization data (e.g., NMR, HRMS).
  • Industrial or research applications .

Critical Analysis of Evidence

NLP Models vs. Chemistry

The majority of evidence discusses NLP architectures (e.g., Transformer, BERT) and their performance metrics (e.g., BLEU scores, GLUE benchmarks) . These are unrelated to chemical compounds.

Chemistry Guidelines

While several sources detail best practices for chemistry manuscripts (e.g., compound characterization, experimental reproducibility) , none reference "this compound" or analogous substances.

Data Limitations

  • provides a framework for compound comparisons but lacks case-specific data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.